

Technical Monograph: 5-Chloro-2-hydroxyphenylboronic Acid

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Compound of Interest

Compound Name:	5-Chloro-2-hydroxyphenylboronic acid
CAS No.:	89488-25-5
Cat. No.:	B1592813

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Precision Analytics, Synthetic Utility, and Stability Mechanisms

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a specialized scaffold in medicinal chemistry, serving as a critical building block for biaryl ether synthesis and as a transition-state mimic in protease inhibitor design. Unlike simple phenylboronic acids, the presence of the ortho-hydroxyl group introduces unique electronic and steric effects that significantly influence its reactivity, solubility, and susceptibility to protodeboronation. This guide provides a rigorous analysis of its physicochemical properties, handling protocols, and mechanistic behaviors in palladium-catalyzed cross-coupling.

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

The precise characterization of **5-Chloro-2-hydroxyphenylboronic acid** requires an understanding of its isotopic distribution, particularly due to the natural abundance of Boron (

) and Chlorine (

).

Molecular Weight Calculation

The standard molecular weight is derived from the standard atomic weights of the constituent elements.

Element	Count	Standard Atomic Weight	Contribution (g/mol)
Carbon (C)	6	12.011	72.066
Hydrogen (H)	6	1.008	6.048
Boron (B)	1	10.81	10.810
Chlorine (Cl)	1	35.45	35.450
Oxygen (O)	3	15.999	47.997
Total MW	172.37 g/mol		

Isotopic Mass Distribution (High-Res MS)

For mass spectrometry (HRMS) applications, the monoisotopic mass differs due to the specific isotopes.

- Monoisotopic Mass (

): 172.015 g/mol

- M+2 Isotope (

contribution): ~174.012 g/mol (Significant intensity ~32% due to Cl)

Key Physical Properties

- Appearance: White to off-white crystalline powder.
- Melting Point: 241–242 °C (Decomposition).[1]

or

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- Anhydrous Conditions: Minimize water content in the reaction mixture to retard the hydrolytic pathway.
- MIDA Boronates: If stability is critical, convert the free acid to a MIDA (N-methyliminodiacetic acid) boronate ester to mask the boron reactivity until the coupling step.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

Despite stability challenges, this compound is a potent nucleophile in Pd-catalyzed cross-coupling. The 2-hydroxyl group allows for the subsequent formation of benzofurans or dibenzoxepines via intramolecular cyclization.

Optimized Coupling Protocol

Reagents:

- Catalyst:

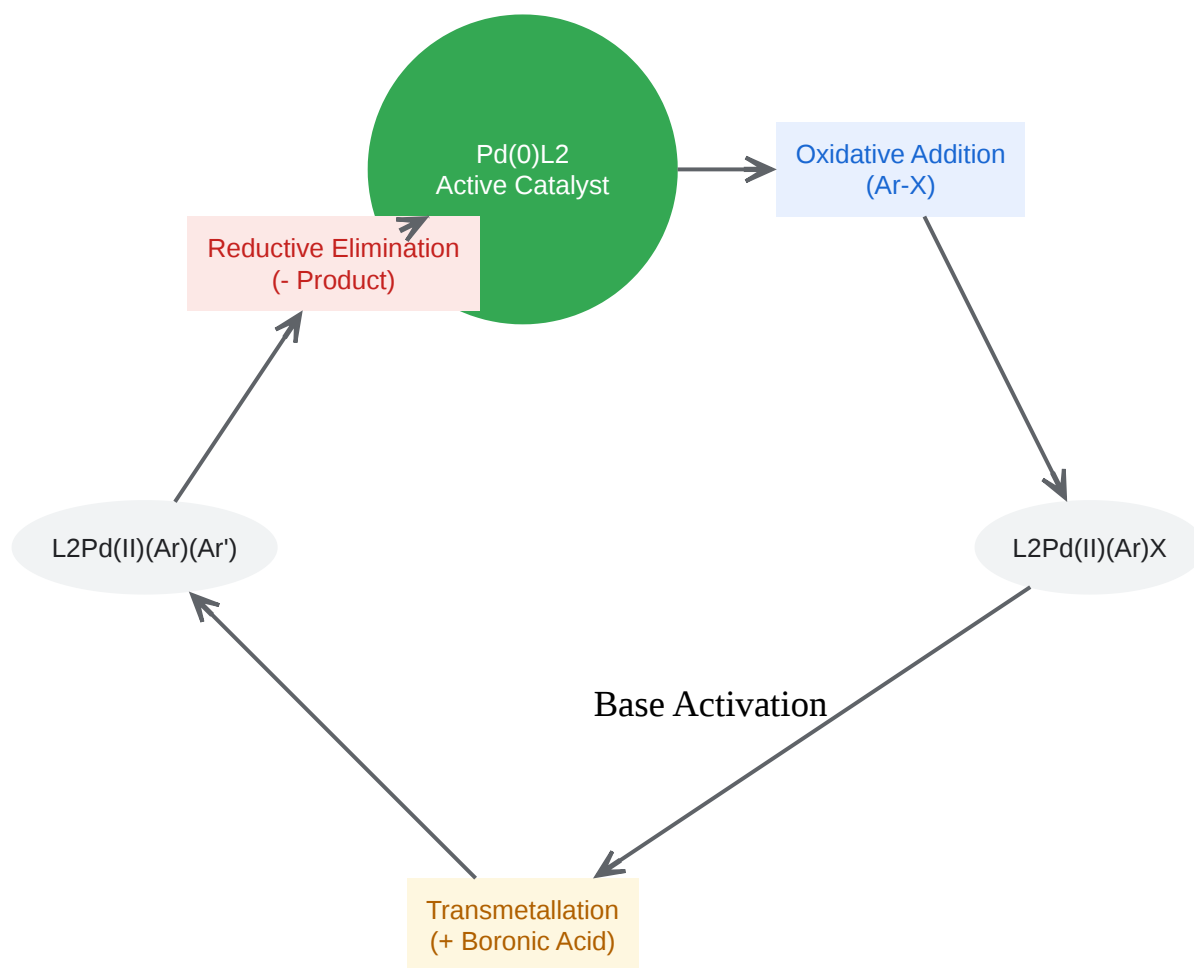
or

/ SPhos (SPhos is excellent for sterically hindered or unstable boronic acids).

- Base:

(3.0 equiv).

- Solvent: 1,4-Dioxane / Water (10:1) – Note: Keep water ratio low.
- Temperature: 80 °C.



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Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The transmetallation step is the rate-determining step for hindered boronic acids.

Analytical Quality Control

To ensure the integrity of **5-Chloro-2-hydroxyphenylboronic acid**, a multi-modal analytical approach is required.

HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 220 nm.
- Note: Boronic acids can streak on silica or reverse phase columns due to interaction with silanols. Adding a small amount of pinacol to the sample diluent can form the ester in situ, sharpening the peak.

NMR Characterization (&)

- Solvent: DMSO-d6 (Avoid as boronic acids are often insoluble and can dehydrate to boroxines).
- NMR: A broad singlet around 28–30 ppm is characteristic of the monomeric boronic acid. A shift suggests boroxine formation (trimerization).

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [[Link](#)]
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. *Journal of the American Chemical Society*, 139(3), 1317–1324. [[Link](#)]

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Sources

- [1. 5-chloro-2-hydroxyphenylboronic acid - 89488-25-5 - Structure, Synthesis, Properties \[organoborons.com\]](#)

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